molecular formula C7H4F3N3 B12957208 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrazine

3-(Trifluoromethyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B12957208
M. Wt: 187.12 g/mol
InChI Key: HPNJNJCLLZQMOK-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core with a trifluoromethyl group attached at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyrazole with a trifluoromethylated electrophile. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred and heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the compound. These methods also allow for better control over reaction conditions and reduce the production time .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-a]pyrazine derivatives with hydroxyl groups, while substitution reactions can introduce various functional groups at the trifluoromethyl position .

Scientific Research Applications

3-(Trifluoromethyl)pyrazolo[1,5-a]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)pyrazolo[1,5-a]pyrazine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in various chemical reactions, making it a valuable scaffold in drug discovery and materials science .

Properties

Molecular Formula

C7H4F3N3

Molecular Weight

187.12 g/mol

IUPAC Name

3-(trifluoromethyl)pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-3-12-13-2-1-11-4-6(5)13/h1-4H

InChI Key

HPNJNJCLLZQMOK-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)C(F)(F)F)C=N1

Origin of Product

United States

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